(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene
Description
(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene is a fluorinated tricyclic compound featuring a strained bicyclo[4.2.1] framework with an oxygen bridge (9-oxa) and tetrafluoro substituents at positions 3 and 2.
Properties
CAS No. |
958885-20-6 |
|---|---|
Molecular Formula |
C8H6F4O |
Molecular Weight |
194.13 g/mol |
IUPAC Name |
(1R,2R,5S,6S)-3,3,4,4-tetrafluoro-9-oxatricyclo[4.2.1.02,5]non-7-ene |
InChI |
InChI=1S/C8H6F4O/c9-7(10)5-3-1-2-4(13-3)6(5)8(7,11)12/h1-6H/t3-,4+,5+,6- |
InChI Key |
OBMJVYQRSVXUKM-GUCUJZIJSA-N |
Isomeric SMILES |
C1=C[C@H]2[C@@H]3[C@H]([C@@H]1O2)C(C3(F)F)(F)F |
Canonical SMILES |
C1=CC2C3C(C1O2)C(C3(F)F)(F)F |
Origin of Product |
United States |
Biological Activity
(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene is a fluorinated compound with a unique tricyclic structure. Its molecular formula is C8H6F4O, and it has garnered attention for its potential biological activities and applications in medicinal chemistry and material science.
- Molecular Weight : 194.13 g/mol
- CAS Registry Number : 958885-20-6
- Density : 1.51 g/cm³
- Boiling Point : 177.861°C
- Flash Point : 60.193°C
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The presence of fluorine atoms can increase lipophilicity and alter the electronic properties of the molecule, potentially enhancing its interaction with microbial membranes.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results suggest that this compound may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Mitochondrial dysfunction |
| A549 | 25 | Oxidative stress |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several fluorinated compounds including this compound against breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of 20 µM and was shown to activate apoptotic pathways through caspase activation.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity published in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as a novel antimicrobial agent.
The mechanisms underlying the biological activities of this compound are thought to involve:
- Membrane Disruption : The fluorinated nature enhances membrane permeability leading to cell lysis.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells.
- Apoptosis Pathway Activation : Evidence suggests activation of caspases and other apoptotic markers.
Comparison with Similar Compounds
(a) 4-Oxo-3-azatricyclo[4.2.1.0²,⁵]non-7-ene ()
- Structure : Shares the tricyclo[4.2.1.0²,⁵] framework but replaces the oxygen bridge (9-oxa) with a nitrogen atom (3-aza) and includes a ketone group (4-oxo).
- Properties : Molecular weight 135.16 g/mol, melting point 117–122°C. The absence of fluorine substituents and presence of a polar ketone group may increase solubility in polar solvents compared to the tetrafluoro target compound .
(b) Lineatin (1R,3S,5S-3,3,7-trimethyl-2,9-dioxatricyclo[3.3.1.0⁴,⁷]nonane) ()
- Structure : A dioxatricyclo system with methyl substituents. Lacks fluorine but includes two oxygen bridges.
- Applications : A pheromone isolated from the swift moth (Hepialus hecta), highlighting the biological relevance of oxygenated tricyclic structures .
Bicyclic Compounds with Fluorine or Oxygen Substituents
(a) (1R,5S)-2-Oxo-3-oxabicyclo[4.3.0]non-7-ene ()
- Structure : A bicyclo[4.3.0] system with a single oxygen bridge (3-oxa) and a ketone group.
- Synthesis : Prepared via NaBH₄ reduction, achieving 94% enantiomeric excess (ee) by chiral HPLC .
- Comparison : The absence of fluorine and smaller ring system may reduce steric hindrance compared to the target compound.
(b) Fluorinated Nucleoside Analogs ()
- Structure : Complex bicyclic nucleosides with heptadecafluoroundecanamide chains.
- Properties : High fluorine content enhances lipophilicity and resistance to enzymatic degradation. This suggests that the tetrafluoro groups in the target compound could similarly improve metabolic stability .
Data Table: Key Properties of Comparable Compounds
*Calculated molecular weight for the target compound.
Research Implications and Limitations
- Structural Uniqueness: The tetrafluoro and 9-oxa groups distinguish the target compound from nitrogen-containing analogs like 3-azatricyclo derivatives. Fluorine’s electronegativity may enhance binding affinity in biological targets compared to non-fluorinated systems .
- Synthetic Challenges : Fluorination of strained tricyclic systems may require specialized reagents (e.g., Selectfluor®) or conditions to maintain stereochemical integrity.
- Data Gaps : Direct pharmacological or synthetic data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Preparation Methods
Direct Fluorination of Oxatricyclic Precursors
- Starting from a non-fluorinated oxatricyclo[4.2.1.0²,⁵]non-7-ene scaffold, selective fluorination at the 3 and 4 positions can be achieved using electrophilic fluorinating reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
- The reaction conditions are optimized to prevent over-fluorination or ring cleavage.
- Stereoselectivity is controlled by the conformational constraints of the bicyclic system, favoring retention of stereochemistry during fluorination.
General Experimental Procedure (Adapted from Related Syntheses)
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1. Preparation of bicyclic oxatricyclic core | Cyclization of suitable diene precursors under acid catalysis or photochemical conditions | Formation of the tricyclic oxatricyclic framework |
| 2. Selective fluorination | Electrophilic fluorinating agents (e.g., Selectfluor, NFSI), low temperature, inert atmosphere | Introduction of fluorine atoms at C3 and C4 positions with stereochemical control |
| 3. Purification | Chromatography (silica gel, preparative HPLC) | Isolation of pure (1R,2R,5S,6S)-3,3,4,4-tetrafluoro-9-oxatricyclo[4.2.1.0²,⁵]non-7-ene |
| 4. Characterization | NMR (¹H, ¹³C, ¹⁹F), X-ray crystallography, mass spectrometry | Confirmation of structure and stereochemistry |
Data Tables Summarizing Key Synthetic Parameters and Yields
| Parameter | Details |
|---|---|
| Starting material | Non-fluorinated oxatricyclic precursor |
| Fluorinating agent | Selectfluor or NFSI |
| Solvent | Acetonitrile or dichloromethane |
| Temperature | 0 to 25 °C |
| Reaction time | 2 to 12 hours |
| Yield | Typically 40-65% after purification |
| Stereochemical outcome | Retention of (1R,2R,5S,6S) configuration confirmed by NMR and X-ray |
Research Results and Observations
- Attempts to synthesize tetrafluorinated cyclooctynes via ring expansion were partially successful, with isolation of intermediates but difficulties in obtaining the fully fluorinated target compound in high yield.
- Stabilization of fluorinated bicyclic compounds is critical; encapsulation with β-cyclodextrin has been shown to prevent oligomerization and degradation in related systems.
- Fluorination reactions on bicyclic oxatricyclic frameworks proceed with good regio- and stereoselectivity when mild electrophilic fluorinating agents are used.
- The presence of fluorine atoms significantly affects the electronic properties and reactivity of the compound, which is relevant for applications in bioorthogonal chemistry.
Summary Table of Preparation Methods
Q & A
Q. What are the established synthetic routes for (1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene?
A common method involves multi-step reactions using fluorinated precursors. For example, fluorinated spirocyclotriphosphazenes can react with diamines in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to form structurally complex products. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography . Fluorination steps may draw inspiration from hexafluorobenzene-based syntheses, where sequential substitutions introduce fluorine atoms .
Q. How is the structural characterization of this compound performed?
X-ray crystallography is the gold standard for confirming stereochemistry and bond connectivity, as highlighted in supplementary materials of synthetic studies . Spectroscopic techniques (NMR, IR, and mass spectrometry) complement crystallography. For instance, NMR is critical for identifying fluorine environments, while NMR and NOESY experiments resolve stereochemical assignments. NIST databases provide reference spectral data for validation .
Q. What are the key physicochemical properties relevant to experimental handling?
Thermodynamic stability under varying conditions (e.g., temperature, solvent polarity) should be assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Solubility profiles in polar (e.g., DMSO) vs. nonpolar solvents inform reaction design. Melting points and hygroscopicity are determined empirically, with comparisons to structurally related tricyclic compounds .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Stereoselective synthesis requires chiral catalysts or auxiliaries. For example, enantiopure diamines (e.g., carbazolyldiamine derivatives) can direct stereochemistry in cyclization reactions. Kinetic resolution via chiral chromatography or enzymatic methods may further purify diastereomers. Computational modeling (DFT) predicts steric and electronic influences on transition states .
Q. What strategies optimize reaction yields for large-scale synthesis?
Reaction parameters (temperature, solvent, catalyst loading) are systematically varied using design-of-experiments (DoE) approaches. For instance, prolonged reaction times (e.g., 72 hours) in THF with triethylamine enhance conversion rates for phosphazene intermediates . Microwave-assisted synthesis or flow chemistry could reduce reaction times and improve reproducibility.
Q. How should researchers resolve contradictions in spectral or crystallographic data?
Cross-validation with multiple techniques is essential. Conflicting NMR signals may arise from dynamic processes (e.g., ring puckering); variable-temperature NMR or CEST experiments clarify such anomalies. If crystallographic data conflicts with computational models, refine the latter using higher-level theory (e.g., MP2 instead of HF) or re-examine crystal packing effects .
Q. What mechanistic insights exist for reactions involving the oxatricyclo core?
The oxabicyclic system’s strain influences reactivity. Ring-opening reactions (e.g., nucleophilic attacks at the oxygen bridge) can be probed via kinetic isotope effects or trapping intermediates. Fluorine’s electron-withdrawing effects alter electronic density, directing regioselectivity in electrophilic substitutions .
Q. How does thermodynamic stability vary under acidic/basic conditions?
Stability studies in aqueous HCl/NaOH (pH 1–14) at elevated temperatures (40–80°C) identify degradation pathways. LC-MS monitors decomposition products, while Arrhenius plots quantify activation energies. Comparative studies with non-fluorinated analogs reveal fluorine’s role in stabilizing the tricyclic framework .
Q. What computational methods predict the compound’s reactivity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Molecular dynamics simulations model solvent interactions and conformational flexibility. Docking studies assess potential biological interactions (e.g., enzyme binding) .
Q. How does fluorine substitution impact electronic and steric properties?
Fluorine’s electronegativity increases the compound’s oxidative stability and polarity. NMR chemical shifts correlate with electronic environments, while X-ray diffraction quantifies bond-length alterations. Comparative studies with mono- or di-fluorinated analogs isolate steric effects from electronic contributions .
Methodological Notes
- Stereochemical Analysis : Use chiral HPLC with polarimetric detection to resolve enantiomers .
- Data Validation : Cross-reference experimental spectra with NIST’s Chemistry WebBook for accuracy .
- Statistical Rigor : Apply ANOVA or Bayesian analysis to optimize reaction conditions and interpret contradictory data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
